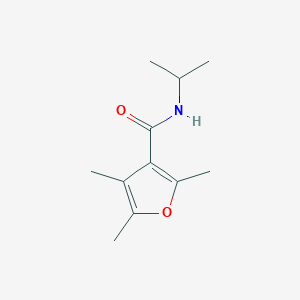
3-(4-Methylphthalazin-1-yl)oxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylphthalazin-1-yl)oxybenzonitrile, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. MPB is a small molecule with a molecular weight of 273.3 g/mol and a molecular formula of C16H10N2O2.
Applications De Recherche Scientifique
3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been used as a building block for the synthesis of novel materials with unique properties such as luminescence and conductivity.
Mécanisme D'action
The mechanism of action of 3-(4-Methylphthalazin-1-yl)oxybenzonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth. 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been shown to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cell growth and division. Additionally, 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(4-Methylphthalazin-1-yl)oxybenzonitrile inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of protein kinases. 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has also been shown to exhibit antioxidant properties and to protect against oxidative stress. In vivo studies have shown that 3-(4-Methylphthalazin-1-yl)oxybenzonitrile can inhibit the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-Methylphthalazin-1-yl)oxybenzonitrile in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been shown to exhibit potent anticancer properties, making it a promising candidate for further research in the field of cancer therapeutics. However, one limitation of using 3-(4-Methylphthalazin-1-yl)oxybenzonitrile in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 3-(4-Methylphthalazin-1-yl)oxybenzonitrile. One area of interest is the development of novel materials using 3-(4-Methylphthalazin-1-yl)oxybenzonitrile as a building block. These materials could have unique properties such as luminescence and conductivity, making them useful in various applications such as electronics and photonics. Another area of interest is the further investigation of 3-(4-Methylphthalazin-1-yl)oxybenzonitrile's potential as a cancer therapeutic. Future studies could focus on optimizing the synthesis method of 3-(4-Methylphthalazin-1-yl)oxybenzonitrile and testing its efficacy in animal models of cancer. Additionally, the mechanism of action of 3-(4-Methylphthalazin-1-yl)oxybenzonitrile could be further elucidated to better understand its anticancer properties.
Méthodes De Synthèse
The synthesis of 3-(4-Methylphthalazin-1-yl)oxybenzonitrile involves the reaction of 4-methylphthalic anhydride with 2-hydroxybenzonitrile in the presence of a catalyst such as potassium carbonate. The product is then purified through recrystallization to obtain a pure sample of 3-(4-Methylphthalazin-1-yl)oxybenzonitrile. The yield of the synthesis process is typically around 60-70%.
Propriétés
IUPAC Name |
3-(4-methylphthalazin-1-yl)oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c1-11-14-7-2-3-8-15(14)16(19-18-11)20-13-6-4-5-12(9-13)10-17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCKRODRXXYICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphthalazin-1-yl)oxybenzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472348.png)


![4-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7472372.png)






![1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472420.png)

![6-oxo-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-pyridine-3-carboxamide](/img/structure/B7472434.png)
